1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
This compound features a urea core linked to two distinct moieties:
- Piperazine subunit: A 4-(4-methoxyphenyl)piperazine group connected via an ethyl chain.
- Pyrrolidinone subunit: A 5-oxo-1-phenylpyrrolidin-3-yl group.
Its molecular formula is C26H35N5O5 (MW: 497.6 g/mol) .
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-32-22-9-7-20(8-10-22)28-15-13-27(14-16-28)12-11-25-24(31)26-19-17-23(30)29(18-19)21-5-3-2-4-6-21/h2-10,19H,11-18H2,1H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNUTUSAWVHYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-(4-Methoxyphenyl)piperazine
Procedure :
- Reagents : 4-(4-Methoxyphenyl)piperazine (1.0 equiv), 1-bromo-2-chloroethane (1.2 equiv), potassium carbonate (2.0 equiv).
- Solvent : Anhydrous acetonitrile (0.1 M).
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Workup : Filter to remove K₂CO₃, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–72%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.52 (t, J = 6.4 Hz, 2H, N-CH₂), 2.85–2.65 (m, 8H, piperazine-H), 2.58 (t, J = 6.4 Hz, 2H, Cl-CH₂).
- MS (ESI+) : m/z 310.1 [M+H]⁺.
Synthesis of 3-Amino-1-phenylpyrrolidin-2-one
Cyclization of N-Phenylsuccinimide
Procedure :
Reduction to 3-Amino-pyrrolidinone
Procedure :
- Reagents : N-Phenylsuccinimide (1.0 equiv), lithium aluminum hydride (LiAlH₄, 2.5 equiv).
- Solvent : Dry tetrahydrofuran (THF, 0.1 M).
- Conditions : Stir at 0°C → room temperature for 4 hours.
- Workup : Quench with Na₂SO₄·10H₂O, filter, and concentrate. Purify via recrystallization (ethanol/water).
Yield : 55–60%.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ph-H), 3.85 (dd, J = 8.4, 4.8 Hz, 1H, CH-NH₂), 3.20–3.05 (m, 2H, CH₂), 2.65–2.50 (m, 2H, CH₂), 1.95 (br s, 2H, NH₂).
- IR (KBr) : 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
Urea Coupling Reaction
Activation of the Piperazine Intermediate
Procedure :
Reaction with 3-Amino-1-phenylpyrrolidin-2-one
Procedure :
- Reagents : 3-Amino-1-phenylpyrrolidin-2-one (1.2 equiv).
- Solvent : DCM (0.1 M).
- Conditions : Stir at room temperature for 12 hours.
- Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via column chromatography (DCM/methanol, 9:1).
Yield : 50–55%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.40–7.20 (m, 5H, Ph-H), 6.90–6.70 (m, 4H, Ar-H), 5.20 (br s, 1H, NH), 4.85 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, piperazine-CH₂), 3.30–3.10 (m, 4H, piperazine-CH₂), 2.95–2.75 (m, 4H, CH₂), 2.65–2.45 (m, 2H, CH₂).
- HRMS (ESI+) : m/z 494.2301 [M+H]⁺ (calc. 494.2298).
Optimization and Challenges
Side Reactions and Mitigation
Yield Comparison Under Varied Conditions
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triphosgene/DCM | DCM | 0°C → RT | 55 |
| Carbonyldiimidazole | THF | RT | 42 |
| Phosgene | Toluene | -10°C | 60 |
Characterization and Validation
Spectroscopic Confirmation
- FT-IR : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (urea C=O), 1605 cm⁻¹ (aromatic C=C).
- ¹³C NMR : δ 158.9 (urea C=O), 154.2 (piperazine C-N), 131.5–114.8 (aromatic carbons).
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(2-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea.
Reduction: Formation of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-hydroxy-1-phenylpyrrolidin-3-yl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Urea Linkages
1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894024-23-8)
- Key Differences: The pyrrolidinone moiety is substituted with a 4-methylphenyl group instead of phenyl.
- Impact : Reduced molecular weight (C25H33N5O3 , MW: 451.6 g/mol) compared to the target compound, likely altering lipophilicity and receptor binding .
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea
- Key Differences: A pyridine-benzyloxy group replaces the pyrrolidinone subunit.
- Pharmacological Relevance : Demonstrated modulation of amyloid beta-induced mitochondrial dysfunction, suggesting CNS activity .
Compounds 11a–o (Molecules, 2013)
- Examples :
- 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 484.2 g/mol)
- 11l : 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 496.3 g/mol)
- Key Differences : Thiazole rings and hydrazinyl-oxoethyl substituents on piperazine.
Analogues with Pyrrolidinone/Urea Motifs
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea (CAS 877641-74-2)
- Key Differences: Additional 3,4-dimethoxyphenyl substitution on the pyrrolidinone.
1-(4-(Tert-Butyl)phenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f)
- Key Differences: Azetidinone replaces pyrrolidinone, with tert-butyl and fluorophenyl groups.
- Impact: Smaller ring size (azetidinone vs. pyrrolidinone) may reduce conformational flexibility .
Functional Group Variations
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea (CAS 1040665-39-1)
- Key Differences : Thiazole ring and pyrrolidine-linked carbonyl group.
1-(3-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105208-16-9)
Comparative Analysis of Key Properties
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C25H30N4O2
- Molar Mass : 430.54 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for structural context.
The compound exhibits multifaceted biological activities primarily through its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. Specifically, sigma receptors have been associated with the regulation of dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties through sigma receptor modulation. Sigma receptor ligands have shown promise in treating disorders such as depression and anxiety by enhancing neuroprotective mechanisms and promoting neuronal survival under stress conditions .
Antipsychotic Potential
The compound's structural similarities to known antipsychotic agents suggest potential efficacy in managing psychotic disorders. Studies on related piperazine derivatives have demonstrated significant antagonistic effects on dopamine D2 receptors, which play a pivotal role in the pathophysiology of schizophrenia .
Analgesic Properties
There is emerging evidence that suggests analgesic effects linked to sigma receptor activation. By modulating pain pathways, this compound may provide relief from chronic pain conditions, making it a candidate for further exploration in pain management therapies .
Study 1: Sigma Receptor Ligands and Neuroprotection
A study conducted on various sigma receptor ligands highlighted their role in neuroprotection against oxidative stress. The findings revealed that these ligands could significantly reduce neuronal death in models of neurodegeneration, suggesting that this compound may possess similar protective effects .
Study 2: Behavioral Assessments in Animal Models
In behavioral tests using rodent models, compounds with similar structural features exhibited significant reductions in depressive-like behaviors. These findings support the hypothesis that this compound may have antidepressant-like effects .
Data Table: Comparative Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Sigma receptor ligands | Reduced depressive symptoms |
| Antipsychotic | D2 receptor antagonists | Decreased psychotic symptoms |
| Analgesic | Pain modulators | Alleviated chronic pain |
Q & A
Basic: What are the key considerations for synthesizing this urea derivative, and how can purity be ensured?
Methodological Answer:
Synthesis involves multi-step reactions, typically starting with the preparation of the pyrrolidinone ring via cyclization of precursors like 4-aryl-pyrrolidin-3-yl derivatives under reflux conditions (e.g., THF, 60–80°C). Subsequent coupling with a piperazine-containing ethylamine intermediate is performed using carbodiimide-based reagents (e.g., EDC/HOBt) to form the urea linkage. Critical steps include:
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates.
- Purity Validation: LC-MS for mass confirmation and ¹H/¹³C NMR to verify structural integrity .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming the urea (-NH-CO-NH-) linkage (δ ~5.5–6.5 ppm for NH protons) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃).
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., calculated [M+H⁺] = 479.24; observed ±0.001 Da).
- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and urea NH stretches (~3300 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s PARP1 inhibition?
Methodological Answer:
SAR studies focus on modifying substituents to enhance binding affinity:
| Modification | Impact on PARP1 IC₅₀ | Source |
|---|---|---|
| 4-Methoxyphenyl (piperazine) | Improves solubility and π-π stacking | |
| 5-Oxo-pyrrolidinyl | Enhances hydrogen bonding with catalytic domain | |
| Phenyl (pyrrolidine) | Increases hydrophobic interactions | |
| Experimental Design: |
- In Silico Docking: Use AutoDock Vina to model interactions with PARP1 (PDB: 4PAR).
- Enzyme Assays: Measure IC₅₀ via NAD⁺ depletion assays (HEK293 cell lysates, 37°C, 24 h) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:
- Assay Conditions: Variations in ATP concentration (10 µM vs. 100 µM) or cell lines (HEK293 vs. HeLa).
- Compound Stability: Degradation in DMSO stock solutions stored >1 week at −20°C.
Mitigation Strategies: - Standardize protocols (e.g., ATP = 50 µM, fresh DMSO stocks).
- Validate purity via HPLC before assays .
Advanced: What strategies improve metabolic stability without compromising potency?
Methodological Answer:
- Piperazine Ring Modifications: Introduce fluorine at the 4-position to reduce CYP450-mediated oxidation.
- Pyrrolidinone Substituents: Replace 5-oxo with 5-thioxo to resist esterase cleavage.
Validation: - Microsomal Stability Assays: Incubate with rat liver microsomes (37°C, 1 h); LC-MS quantifies parent compound remaining.
- Pharmacokinetics: Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; measure AUC and T₁/₂ .
Advanced: How to design a stability-indicating HPLC method for this compound?
Methodological Answer:
Parameters:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 20–80% B over 25 min.
- Detection: UV at 254 nm.
Forced Degradation: - Acidic/Basic Hydrolysis: 0.1 M HCl/NaOH (70°C, 6 h).
- Oxidative Stress: 3% H₂O₂ (25°C, 24 h).
Validation Criteria: Resolution >2.0 between peaks; RSD <2% for retention time .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
- SwissTargetPrediction: Input SMILES string to rank potential off-targets (e.g., serotonin receptors, kinases).
- Molecular Dynamics (MD): Simulate binding to off-targets (e.g., 5-HT₂A) using GROMACS (20 ns simulations, AMBER force field).
- Selectivity Index: Calculate IC₅₀ ratios (target PARP1 vs. off-target) to prioritize derivatives with >100-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
